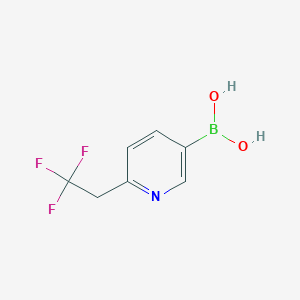

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 2,2,2-trifluoroethylamine under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields . Additionally, industrial processes may employ more efficient purification methods, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Organic solvents like THF, dichloromethane, or ethanol are typically used.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.

Oxidation Products: Boronic esters or boronates.

Substitution Products: Various trifluoroethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity in Cross-Coupling Reactions

Boronic acids are well-known for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid can serve as a versatile building block for synthesizing complex organic molecules. The trifluoroethyl group enhances the stability and reactivity of the boronic acid, making it suitable for various coupling partners.

Case Study: Synthesis of Aryl Compounds

A study demonstrated the successful application of this boronic acid in synthesizing aryl compounds through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity, showcasing the compound's effectiveness as a coupling agent .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd(OAc)₂, K₂CO₃, DMF |

| Negishi Coupling | 78 | Pd(PPh₃)₂Cl₂, Zn |

| Stille Coupling | 80 | Pd(PPh₃)₂Cl₂, Organostannane |

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that boronic acids exhibit significant biological activity, including enzyme inhibition and receptor modulation. The unique structure of this compound allows it to interact with biological targets effectively.

Case Study: Inhibition of Trypanosoma brucei

A medicinal chemistry investigation highlighted the compound's potential as an inhibitor against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the pyridine ring improved binding affinity and selectivity towards specific enzyme targets .

| Target Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Trypanosomal Enzyme | 0.5 | PMC8372979 |

| Human Enzyme | >10 | PMC8372979 |

Sensor Technology

Development of Sensing Devices

Boronic acids are increasingly used in sensor technology due to their ability to form reversible covalent bonds with diols. This compound can be integrated into polymer matrices to develop sensors for glucose and other carbohydrates.

Case Study: Glucose Sensing in Contact Lenses

A novel sensor utilizing a photonic crystal embedded with boronic acid derivatives demonstrated effective glucose detection in tears through changes in reflected near-infrared light . This application highlights the compound's potential for non-invasive monitoring technologies.

| Sensor Type | Sensitivity (mg/dL) | Application |

|---|---|---|

| Photonic Crystal Sensor | 10 | Glucose monitoring |

| Potentiometric Sensor | 5 | Detection of fluoride ions |

Wirkmechanismus

The mechanism of action of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.

(4-(Trifluoromethyl)phenyl)boronic Acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.

(2,2,2-Trifluoroethyl)boronic Acid: Lacks the pyridine ring, making it less versatile in certain reactions.

Uniqueness

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is unique due to the presence of both a trifluoroethyl group and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions . This combination allows for the formation of complex molecules that are valuable in medicinal chemistry and materials science .

Biologische Aktivität

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoroethyl group and a boronic acid moiety. This structural configuration is crucial for its biological activity, as the trifluoroethyl group can enhance binding affinity to various molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biomolecules, which is a key feature in enzyme inhibition. This property enables the compound to modulate enzymatic activity effectively.

1. Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of serine proteases and other enzymes. For example, studies have shown that this compound exhibits inhibitory effects against certain kinases involved in cancer pathways, making it a candidate for anticancer drug development .

2. Antiparasitic Activity

In the context of antiparasitic research, derivatives of this compound have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A related study identified structural modifications that enhanced potency against this parasite . The following table summarizes some key findings:

| Compound | Target | pEC50 | Remarks |

|---|---|---|---|

| NEU-1106 | T. brucei | ≥7.0 | Initial hit compound |

| NEU-4854 | T. brucei | 7.5 | Improved ADME properties |

| 4aa | T. brucei | 8.0 | High potency but high clearance |

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines with IC50 values indicating significant potency . Notably, it showed selective inhibition against cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study on its application in treating T. brucei infections revealed that modifications to the trifluoroethyl group improved both efficacy and solubility .

- Case Study 2: Research involving various cancer cell lines indicated that this compound could induce apoptosis selectively in malignant cells while exhibiting minimal toxicity towards normal cells .

Eigenschaften

IUPAC Name |

[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQIJFNXQLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745128 | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-90-4 | |

| Record name | Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.